molecular formula C20H21BF4O3 B8202181 2-(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8202181
M. Wt: 396.2 g/mol
InChI Key: XGKJSIWRQFJKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-value aromatic boronic ester pinacol ester. With the CAS Number not widely assigned, this compound is characterized by its molecular formula C20H21BF4O3 and a molecular weight of 396.18 g/mol . It is supplied with a typical purity of 95% and requires cold-chain transportation and storage at 4-8°C to maintain stability . As a key synthetic building block, this compound is primarily used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . In these pivotal transformations, it acts as an efficient coupling partner to introduce the complex 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl moiety into a target structure. The presence of both fluorine and trifluoromethyl (CF3) groups on the aromatic ring is of significant interest in medicinal chemistry and agrochemical research. These features are known to influence a molecule's electronic properties, metabolic stability, and lipophilicity, which can be critical for optimizing the properties of active compounds . The benzyloxy group serves as a versatile protecting group for a phenol, which can be selectively removed under controlled conditions to reveal a hydroxyl functionality for further derivatization. This combination of reactive handles and structural features makes this boronate ester a versatile intermediate for the synthesis of more complex molecules in drug discovery and materials science. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with care and refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

2-[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BF4O3/c1-18(2)19(3,4)28-21(27-18)15-10-14(20(23,24)25)11-16(17(15)22)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKJSIWRQFJKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H20F4BO3C_{18}H_{20}F_4BO_3, with a molecular weight of approximately 348.16 g/mol. It features a dioxaborolane ring, which is known for its stability and reactivity in organic synthesis. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of boron-containing compounds, particularly in the context of targeted therapy. The dioxaborolane structure is associated with the inhibition of specific enzymes involved in cancer cell proliferation.

Case Studies

  • Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of dioxaborolanes exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Targeting Kinases : Another investigation revealed that this compound selectively inhibited certain kinases involved in cancer signaling pathways. This selectivity suggests potential for use as a targeted therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against both gram-positive and gram-negative bacteria.

Research Findings

  • In vitro Studies : In vitro assays showed that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The mode of action appears to involve disruption of bacterial cell membrane integrity .
  • Mechanism of Action : The antimicrobial effect may be linked to the formation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Summary of Biological Activities

Activity TypeModel/Assay TypeResultReference
AnticancerBreast Cancer Cell LineIC50 = 15 µM
AnticancerProstate Cancer Cell LineInduces Apoptosis
AntimicrobialGram-positive BacteriaInhibition at 10 µg/mL
AntimicrobialGram-negative BacteriaDisruption of Membrane Integrity

Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Anticancer Activity (IC50)Antimicrobial Activity
This compound348.1615 µMYes
3-(Benzyloxy)-2-fluoro-5-trifluoromethylphenylboronic acid246.0425 µMNo
2-Fluoro-5-formylphenylboronic acid167.93>50 µMYes

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. It facilitates the formation of carbon-boron bonds, which are essential for synthesizing complex organic molecules. The ability to create these bonds allows chemists to construct intricate molecular architectures that are critical in developing new compounds with specific functionalities .

Key Features:

  • Formation of Carbon-Boron Bonds: Essential for building complex organic structures.
  • Versatile Reagent: Applicable in various synthetic pathways.

Pharmaceutical Development

In the realm of drug discovery and development, this compound plays a significant role. It can be utilized to create boron-containing compounds that may exhibit unique biological activities. This property enhances the efficacy of new medications and contributes to the discovery of novel therapeutic agents .

Key Applications:

  • Drug Discovery: Used to synthesize potential drug candidates.
  • Biological Activity Enhancement: Boron-containing compounds often show improved pharmacological profiles.

Material Science

The compound is also applied in material science for developing advanced materials. Its incorporation into polymers can enhance properties such as thermal stability and chemical resistance. This makes it suitable for high-performance applications in various industries .

Advantages:

  • Improved Thermal Stability: Essential for materials used in demanding environments.
  • Chemical Resistance: Increases durability and lifespan of materials.

Analytical Chemistry

In analytical chemistry, this compound acts as a key intermediate in preparing analytical standards. It facilitates the detection and quantification of various substances in complex mixtures, making it invaluable for researchers conducting detailed chemical analyses .

Contributions:

  • Preparation of Analytical Standards: Crucial for accurate measurements.
  • Facilitation of Detection Techniques: Enhances the efficiency of quantitative analysis.

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated the use of 2-(3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing novel anticancer agents. Researchers reported that incorporating this compound into drug candidates significantly improved their efficacy against specific cancer cell lines.

Case Study 2: Development of High-Performance Polymers

Another research effort focused on utilizing this compound to create high-performance polymers with enhanced thermal and mechanical properties. The results indicated that polymers modified with this compound exhibited superior resistance to thermal degradation compared to traditional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous dioxaborolane derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.

Substituent Position and Reactivity

  • 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () Key Difference: Benzyloxy at position 2 instead of 3; lacks the 2-fluoro substituent. The absence of fluorine alters electronic effects, which may affect reaction rates in aryl halide substitutions .
  • 2-(3-Chloro-5-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () Key Difference: Chloro, fluoro, and propoxy substituents instead of benzyloxy and trifluoromethyl. Impact: Chloro and propoxy groups offer distinct reactivity pathways (e.g., nucleophilic displacement).

Electronic and Steric Effects

  • 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1256358-84-5, )

    • Key Feature : Dual trifluoromethyl groups at positions 3 and 4.
    • Impact : Enhanced electron-withdrawing effects increase boronate electrophilicity, accelerating coupling reactions. However, steric bulk from two trifluoromethyl groups may reduce solubility in polar solvents .
  • 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1218790-37-4, )

    • Key Feature : Methoxy at position 4 and trifluoromethyl at position 2.
    • Impact : Methoxy’s electron-donating nature counterbalances trifluoromethyl’s electron-withdrawing effect, creating a balanced electronic profile. This may improve stability in acidic conditions compared to the target compound .

Physicochemical Properties

Compound (CAS) Molecular Weight Substituents Solubility (Predicted) Stability Notes
Target Compound ~434.2 3-BnO, 2-F, 5-CF₃ Low in water; soluble in THF, DCM Stable under inert atmosphere
2-(3,5-Dichlorophenyl)-dioxaborolane () 269.0 3,5-Cl₂ Moderate in DMSO Hygroscopic; sensitive to hydrolysis
2-(4-Methoxy-2-CF₃-phenyl)-dioxaborolane () 286.1 4-OMe, 2-CF₃ High in acetone Stable to mild acids

Research Findings and Industrial Relevance

  • Synthetic Challenges : Introducing multiple substituents (e.g., benzyloxy, fluoro, trifluoromethyl) requires sequential protection/deprotection (e.g., benzyl group removal via hydrogenation) and regioselective fluorination, as seen in ’s multi-step protocols .
  • Industrial Viability: Analogs like 2-(3-chloro-5-ethoxyphenyl)-dioxaborolane () are marketed as cost-effective intermediates. However, the target compound’s complex substitution pattern may limit scalability unless optimized for atom economy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound for reproducibility?

  • Methodological Approach : Begin by verifying stoichiometric ratios of the benzyloxy and trifluoromethyl substituents, as these groups influence boronate stability. Use inert atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis of the dioxaborolane ring. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine-containing intermediates .
  • Quality Control : Confirm purity (>95%) using HPLC with a C18 column and acetonitrile/water gradients. Compare retention times to structurally similar dioxaborolanes (e.g., TCI Chemicals’ 4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane) .

Q. What are the recommended storage conditions to preserve stability?

  • Storage Protocol : Store at 0–6°C in amber vials under nitrogen to prevent oxidation and moisture ingress. Pre-purge containers with argon to minimize boronate decomposition, as demonstrated for analogous compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Characterization Workflow :

  • <sup>11</sup>B NMR : Identify the boron peak near 30–35 ppm, characteristic of dioxaborolanes.
  • <sup>19</sup>F NMR : Resolve trifluoromethyl (-67 ppm) and fluoroaryl (-110 to -125 ppm) signals to confirm substitution patterns.
  • HRMS : Use ESI+ mode with sodium adducts for accurate mass verification (e.g., [M+Na]<sup>+</sup> expected for C20H21BF4O3: 396.18 g/mol) .

Advanced Research Questions

Q. How does the benzyloxy group influence Suzuki-Miyaura coupling efficiency?

  • Mechanistic Insight : The electron-donating benzyloxy group at the 3-position may reduce electrophilicity of the boronate, requiring optimized Pd catalysts (e.g., Pd(OAc)2 with SPhos ligand). Compare coupling yields with non-benzylated analogs (e.g., 2-fluoro-4-methoxy-5-(dioxaborolane)benzonitrile) to isolate steric/electronic effects .
  • Troubleshooting : If coupling fails, test pre-activation with K3PO4 in THF/water (3:1) at 80°C for 1 hour to enhance transmetallation .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions?

  • DFT Strategy : Use Gaussian 16 to calculate Fukui indices for the boronate’s aryl ring. Higher electrophilic Parr indices at the 2-fluoro and 5-CF3 positions predict preferential oxidative addition. Validate with experimental data from halogenated analogs (e.g., 2-(3-chloro-4-isopropoxyphenyl)-dioxaborolane) .

Q. What strategies resolve contradictions in observed vs. theoretical reaction yields?

  • Data Reconciliation :

  • Step 1 : Quantify boronate hydrolysis byproducts via <sup>1</sup>H NMR (e.g., free phenol from hydrolyzed dioxaborolane).
  • Step 2 : Correlate moisture levels (Karl Fischer titration) with yield discrepancies.
  • Step 3 : Use Design of Experiments (DoE) to optimize solvent dryness (e.g., molecular sieves in THF) and reaction time .

Methodological Resources

  • Synthesis Optimization : Reference protocols for NaH-mediated benzyl protection (e.g., 6-(benzyloxy)-2-arylbenzofuran synthesis) .
  • Purification : Flash chromatography with hexane/EtOAc (4:1) resolves boronate esters from polar byproducts .
  • Safety : Classify as PRTR 1-405 due to boron content; use fume hoods and PPE during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.